![molecular formula C14H10FN3O3S2 B2746364 3-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide CAS No. 329904-81-6](/img/structure/B2746364.png)
3-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide, also known as FSB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FSB belongs to the class of benzothiazole sulfonamide derivatives, which have been reported to possess anti-inflammatory, anti-cancer, and anti-bacterial properties.
Aplicaciones Científicas De Investigación
Antibacterial Activity
3-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide: has been investigated for its antibacterial potential. Researchers synthesized this compound and evaluated its efficacy against both Gram-positive and Gram-negative bacteria. The results indicated profound antimicrobial activity . Further studies could explore its mechanism of action and potential clinical applications.
Anticancer Properties
The quinazoline-4(3H)-one ring system, to which this compound belongs, has shown promise in cancer research. Quinazoline derivatives act as inhibitors of tyrosine kinase receptors (TKR), which are overexpressed in various cancers (e.g., breast, ovarian, colon, and prostate). While specific anticancer derivatives have been identified, investigating the potential of 3-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide as an anti-invasive agent or a DHFR inhibitor could be valuable .
Anti-inflammatory Effects
The quinazoline scaffold has been associated with anti-inflammatory properties. Researchers have reported quinazoline derivatives as potential anti-inflammatory agents. Investigating whether this compound exhibits similar effects could provide insights into novel therapeutic strategies .
Analgesic and Sedative Properties
Quinazoline derivatives have been explored for their analgesic and sedative effects. While specific studies on 3-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide are lacking, its structural similarity to known analgesics and sedatives warrants further investigation .
Antidiabetic Potential
Some quinazoline derivatives have shown antidiabetic activity. Considering the global prevalence of diabetes, evaluating whether this compound affects glucose metabolism or insulin sensitivity could be relevant .
Mecanismo De Acción
Target of Action
Similar compounds, such as n-benzimidazol-2yl benzamide analogues, have been found to be allosteric activators of human glucokinase (gk) . GK plays a crucial role in glucose metabolism and regulation, making it a significant target for the treatment of type-2 diabetes (T2D) .
Mode of Action
This binding changes the protein’s conformation, enhancing its catalytic action .
Biochemical Pathways
Allosteric activators of GK can significantly affect the biochemical pathways involved in glucose metabolism . By enhancing the activity of GK, these compounds increase the conversion of glucose to glucose-6-phosphate, a critical step in glycolysis . This process helps lower blood glucose levels, providing a therapeutic effect for T2D .
Result of Action
The activation of GK by allosteric activators can lead to significant hypoglycemic effects, beneficial for the therapy of T2D in both animal and human models . By increasing the catalytic action of GK, these compounds help lower blood glucose levels, addressing the hyperglycemia characteristic of T2D .
Propiedades
IUPAC Name |
3-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10FN3O3S2/c15-9-3-1-2-8(6-9)13(19)18-14-17-11-5-4-10(23(16,20)21)7-12(11)22-14/h1-7H,(H2,16,20,21)(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLWVGYICJUQZNZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.